[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol
Description
[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol is a thiazole derivative characterized by a 1,3-thiazole core substituted at position 2 with a 4-methoxyphenyl group and at position 5 with a hydroxymethyl (-CH2OH) moiety. The compound (CAS: 937668-37-6) has a molecular formula of C11H11NO2S and a molecular weight of 229.27 g/mol . Its structural features, including the electron-donating methoxy group and the polar hydroxymethyl substituent, make it a versatile scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-14-9-4-2-8(3-5-9)11-12-6-10(7-13)15-11/h2-6,13H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMQVKDKXVMCHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(S2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to yield the thiazole ring. The final step involves the reduction of the thiazole aldehyde to the corresponding methanol derivative using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
While direct oxidation of [2-(4-methoxyphenyl)-1,3-thiazol-5-yl]methanol is not explicitly documented, analogous thiazol-5-yl methanol derivatives undergo oxidation to ketones or aldehydes. For example:
Oxidation to Carboxylic Acid or Aldehyde
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Primary Alcohol Oxidation : Strong oxidizing agents (e.g., KMnO₄, CrO₃) could convert the hydroxymethyl group (-CH₂OH) to a carboxylic acid (-COOH), while milder agents (e.g., MnO₂, PCC) may yield an aldehyde (-CHO) .
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Example from Analogs : Thiazol-5-ylethanol derivatives are oxidized to acetyl-thiazoles using MnO₂, suggesting potential applicability to primary alcohols under optimized conditions .
Derivatization of the Hydroxymethyl Group
The alcohol functionality enables further transformations:
Esterification
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Reaction with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) could yield acetate esters.
Etherification
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Alkylation with alkyl halides (e.g., methyl iodide) under basic conditions (e.g., NaH) would produce ether derivatives.
Halogenation
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Treatment with SOCl₂ or PBr₃ converts the hydroxyl group to chlorides or bromides, enabling nucleophilic substitution reactions .
Thiazole Ring Reactivity
The thiazole ring participates in electrophilic and nucleophilic reactions:
Electrophilic Substitution
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The 4-position of the thiazole ring (relative to the methoxyphenyl group) is electron-deficient and may undergo nitration or sulfonation, though specific examples are not reported for this compound.
Nucleophilic Aromatic Substitution
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If activated by electron-withdrawing groups, halide substituents on the thiazole could undergo substitution with amines or alkoxides .
Stability and Handling
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Research indicates that thiazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties :
- Cytotoxicity Studies :
Synthetic Applications
- Building Block in Organic Synthesis :
- Catalytic Applications :
Case Studies
- Synthesis of Anticancer Agents :
- Antimicrobial Evaluation :
Mechanism of Action
The mechanism of action of [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may inhibit specific biochemical pathways, leading to the suppression of microbial growth or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Substitution Patterns
- Electronic Effects : The 4-methoxyphenyl group in the target compound enhances electron density compared to phenyl (as in ) or halogenated aryl groups (e.g., 4-chlorophenyl in ). This influences reactivity and binding interactions.
- Hydrogen Bonding: The hydroxymethyl group at position 5 provides hydrogen-bonding capability, distinguishing it from non-polar substituents like methyl or phenyl .
Physicochemical Properties
Table 3: Spectral and Physical Data
- Solubility: The hydroxymethyl group improves aqueous solubility compared to non-polar analogues like (2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol .
- Tautomerism: Enol tautomers are observed in DMSO for compounds with hydroxyl groups, as seen in .
Table 4: Pharmacological Profiles of Selected Analogues
- Antimicrobial Activity : Methoxy-substituted thiazoles show superior antifungal activity compared to halogenated derivatives, likely due to enhanced membrane permeability .
Biological Activity
[2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol is a compound characterized by its thiazole ring and methoxyphenyl group, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its potential applications in antimicrobial, antifungal, anti-inflammatory, and anticancer therapies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring that is known for its interaction with various biological targets. The methoxy group enhances lipophilicity, potentially improving bioavailability.
The mechanism of action of this compound involves:
- Molecular Targets : Binding to enzymes and receptors, modulating their activity.
- Biochemical Pathways : Inhibition of specific pathways that lead to microbial growth suppression or induction of apoptosis in cancer cells .
Antimicrobial and Antifungal Properties
Research indicates that compounds with thiazole rings exhibit significant antimicrobial and antifungal activities. For instance, studies have shown that derivatives similar to this compound can effectively inhibit the growth of various bacterial strains and fungi .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Thiazole derivative A | S. aureus | 18 |
| Thiazole derivative B | C. albicans | 20 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .
Anticancer Activity
The anticancer properties of thiazole derivatives have gained attention in recent years. Studies indicate that this compound may induce apoptosis in cancer cell lines through the modulation of cell cycle regulators and pro-apoptotic factors .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 12.5 |
| A172 (Glioblastoma) | 15.0 |
| B16F10 (Melanoma) | 10.0 |
Case Studies
- Antimicrobial Study : A recent study evaluated the efficacy of this compound against pathogenic bacteria and fungi. The compound demonstrated a significant zone of inhibition against both Gram-positive and Gram-negative bacteria as well as various fungal strains .
- Anticancer Research : In vitro studies on human cancer cell lines revealed that this compound effectively reduced cell viability and induced apoptosis through caspase activation pathways .
Q & A
(Basic) What are the common synthetic routes for [2-(4-Methoxyphenyl)-1,3-thiazol-5-yl]methanol, and how are they validated?
The synthesis typically involves condensation reactions of substituted thiazole precursors. For example, analogous compounds are synthesized via cyclization of thiourea derivatives with α-haloketones under reflux conditions in ethanol or methanol . Validation includes spectroscopic characterization (e.g., H NMR, C NMR, IR) and elemental analysis. In one study, purity was confirmed by comparing calculated and observed elemental composition (e.g., C: 54.3% vs. 54.1%; H: 4.5% vs. 4.6%) . Melting point consistency and chromatographic retention times are also used to confirm structural integrity .
(Advanced) How can researchers optimize the synthetic yield of this compound?
Yield optimization involves solvent selection, catalyst use, and reaction time. Polar aprotic solvents (e.g., DMF) and catalysts like triethylamine improve cyclization efficiency in thiazole formation . For example, a 20% increase in yield was observed when switching from ethanol to DMF due to enhanced solubility of intermediates . Microwave-assisted synthesis may reduce reaction time while maintaining high yields (e.g., 85% in 30 minutes vs. 65% in 4 hours under reflux) . Kinetic studies using HPLC can identify rate-limiting steps for further refinement .
(Basic) What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Key techniques include:
- H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm for methoxyphenyl) and hydroxyl groups (broad singlet at δ 5.2–5.5 ppm) .
- IR : Confirms O–H (3200–3400 cm) and C–S (650–750 cm) stretches .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H] at m/z 238.08) .
Contradictions arise from solvent effects or impurities. For example, hydroxyl proton shifts vary with deuterated solvents. Resolution involves 2D NMR (COSY, HSQC) to assign overlapping signals and HPLC-MS to detect trace impurities .
(Advanced) How can computational modeling aid in understanding the biological activity of this compound?
Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to target proteins. For example, analogs of this compound showed strong docking scores (-9.2 kcal/mol) with cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential . MD simulations (100 ns) assess stability of ligand-protein complexes, with RMSD < 2 Å indicating stable binding . Pharmacophore modeling identifies critical functional groups (e.g., methoxy and thiazole moieties) for activity .
(Basic) What biological activities are hypothesized for this compound, and how are they tested initially?
Hypothesized activities include anticancer, anti-inflammatory, and antioxidant effects, based on structural analogs . Initial testing involves:
- In vitro assays : MTT for cytotoxicity (IC values) , DPPH for antioxidant activity (EC comparison) .
- Enzyme inhibition : COX-2 ELISA for anti-inflammatory potential .
- Cell-based models : Aβ aggregation assays for anti-Alzheimer activity .
(Advanced) How can researchers resolve contradictions in reported biological data?
Contradictions may arise from assay variability or off-target effects. Strategies include:
- Dose-response curves : Validate activity across concentrations (e.g., IC reproducibility) .
- Selectivity profiling : Compare activity against related enzymes (e.g., COX-1 vs. COX-2) .
- Metabolite analysis : LC-MS identifies degradation products that may interfere with assays .
(Basic) What crystallographic methods are used to determine the compound’s structure?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refines the structure. For example, a related thiazole derivative showed a monoclinic crystal system (space group P2/c) with hydrogen bonding (O–H···N, 2.89 Å) stabilizing the lattice . Data collection at 100 K reduces thermal motion artifacts .
(Advanced) How can green chemistry principles be applied to synthesize this compound?
- Biocatalysis : Lipases or oxidoreductases in aqueous media reduce waste .
- Solvent-free reactions : Mechanochemical grinding (e.g., ball milling) achieves 90% yield in 2 hours .
- Microwave irradiation : Cuts energy use by 70% compared to reflux .
(Future Directions) What are emerging research areas for this compound?
- Structural analogs : Modify the methoxy group to trifluoromethyl for enhanced bioavailability .
- Targeted drug delivery : Conjugate with nanoparticles (e.g., PLGA) to improve CNS penetration for Alzheimer’s studies .
- Mechanistic studies : CRISPR-Cas9 knockout models to validate target pathways (e.g., NF-κB for anti-inflammatory effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
